molecular formula C11H16BrN3 B13626178 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine

Cat. No.: B13626178
M. Wt: 270.17 g/mol
InChI Key: LGCFIPUXUMTAPZ-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine typically involves multiple steps. One common route includes the formation of the bicyclic structure followed by the introduction of the pyrazole ring and bromination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites, while the pyrazole ring can participate in various chemical interactions. These interactions can modulate biological pathways, making it a compound of interest for drug development .

Comparison with Similar Compounds

Similar compounds include other bicyclic pyrazole derivatives. What sets 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)-4-bromopyrazol-3-amine

InChI

InChI=1S/C11H16BrN3/c12-10-6-15(14-11(10)13)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H2,13,14)

InChI Key

LGCFIPUXUMTAPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CN3C=C(C(=N3)N)Br

Origin of Product

United States

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